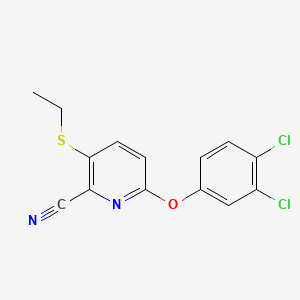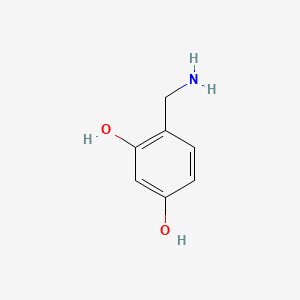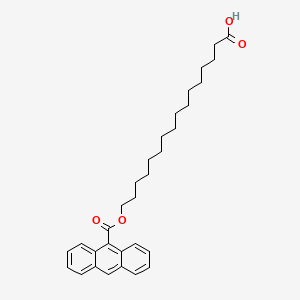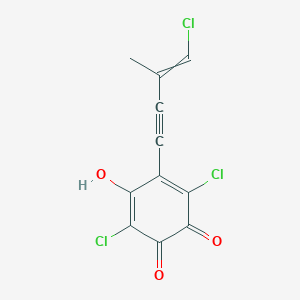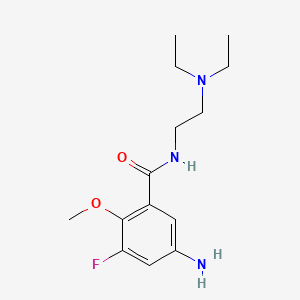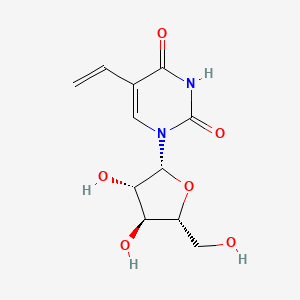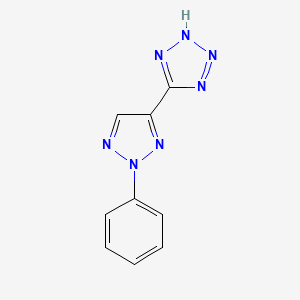
5-(2-phenyl-4-triazolyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-phenyl-4-triazolyl)-2H-tetrazole is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Energetic Material Synthesis
Tetrazole energetic metal complexes (TEMCs), including derivatives of 5-substituted tetrazoles, are gaining attention for their remarkable properties suitable for energetic material applications. These compounds are synthesized through processes that offer advantages such as fewer separation steps, mild reaction conditions, and high yield, albeit with challenges in structural and property studies. Innovations in synthesis, including altering central metal ions and ligand numbers, are explored to meet specific requirements, emphasizing the potential of tetrazole derivatives in energetic materials research (Li Yin-chuan, 2011).
Tandem Catalysis in Heterocycle Synthesis
The synthesis of nitrogen-containing heterocycles, including tetrazoles, through tandem catalysis is a significant area of research. This approach facilitates the development of compounds with potential applications in medicinal chemistry, demonstrating the versatility of tetrazole derivatives in synthesizing complex molecules (J. F. Campos & S. Berteina‐Raboin, 2020).
Antimicrobial Research
Tetrazole hybrids, particularly those combining tetrazole with other antibacterial pharmacophores, show promise in enhancing efficacy against drug-resistant pathogens. Notable examples include tetrazole-oxazolidinone hybrids like Tedizolid, which have been marketed for treating bacterial infections, indicating the potential of tetrazole derivatives in developing new antibacterial agents (F. Gao, Jiaqi Xiao, & Gang Huang, 2019).
Biochemical Assays
Tetrazole derivatives are also utilized in biochemical assays, such as electron transport system (ETS) activity measurements in soils and sediments. The reduction of tetrazolium salts to formazan by microbial enzymes serves as an indicator of microbial activity, showcasing the application of tetrazole derivatives in environmental and microbial studies (Trevors Jt, 1984).
Eigenschaften
Produktname |
5-(2-phenyl-4-triazolyl)-2H-tetrazole |
|---|---|
Molekularformel |
C9H7N7 |
Molekulargewicht |
213.2 g/mol |
IUPAC-Name |
5-(2-phenyltriazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-7(5-3-1)16-10-6-8(13-16)9-11-14-15-12-9/h1-6H,(H,11,12,14,15) |
InChI-Schlüssel |
SGEBOFZTVYARIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



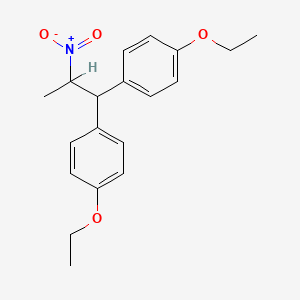
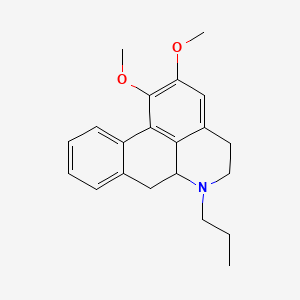
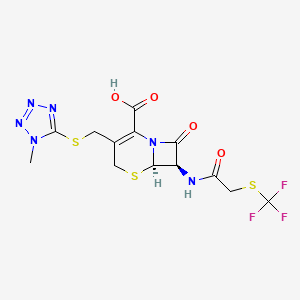
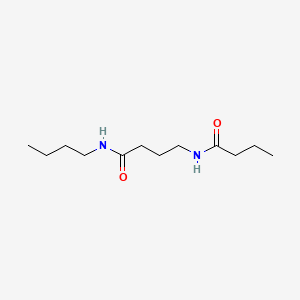
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

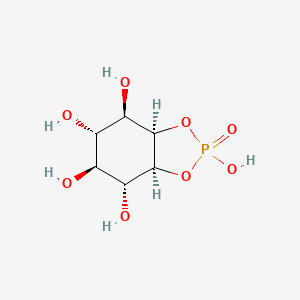
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
